molecular formula C21H22N2O5S2 B2499484 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-48-5

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2499484
CAS RN: 919757-48-5
M. Wt: 446.54
InChI Key: XIKBSQOIQRUUPB-UHFFFAOYSA-N
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Description

The compound N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemically synthesized molecule that is likely to exhibit a range of interactions due to its structural components. While the specific compound is not directly described in the provided papers, similar compounds with thiazole and acetamide groups have been synthesized and characterized, which can give insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of the thiazole ring and the attachment of various substituents to this core structure. For instance, the synthesis of a similar compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was achieved and characterized using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These methods are crucial for confirming the structure of the synthesized compound and for ensuring the purity and identity of the final product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing specific space groups and unit cell dimensions . For example, the related compound crystallizes in the monoclinic space group P21/c . The molecular structure is further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts, which is essential for predicting how the compound might interact with other molecules, such as DNA bases .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using theoretical computations, such as density functional theory (DFT). These studies help in understanding the electrophilic and nucleophilic nature of the molecules. For instance, the related compound was found to have a more electrophilic nature, with the ability to act as an electron acceptor in interactions with DNA bases like adenine . This suggests that the compound may also engage in charge transfer interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their structural analysis and theoretical calculations. The thermodynamic properties, such as stability, can be calculated at different temperatures, providing insights into the behavior of the compound under various conditions . Additionally, the presence of specific functional groups like acetamide and thiazole rings can imply certain chemical properties, such as hydrogen bonding potential, as seen in the crystal packing of another related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide .

Scientific Research Applications

Antinociceptive Pharmacology

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its antinociceptive properties, particularly as a novel nonpeptidic B1 antagonist. The compound has shown high affinity for human and mouse B1 receptors and a significant selectivity index, differentiating it from the B2 receptor. Its antinociceptive actions have been validated in various pain models, suggesting its utility for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors

The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, as inhibitors of kynurenine 3-hydroxylase has been conducted. These compounds have shown high-affinity inhibition of this enzyme in vitro and have demonstrated the ability to block kynurenine 3-hydroxylase in rat and gerbil models after oral administration, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticonvulsant Activity

A series of compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. The pharmacokinetic profiles of these compounds were assessed and compared with standard drugs, revealing promising activity and indicating the potential for future drug discovery and development in this area (Ali & Siddiqui, 2015).

Metabolism and Metabolite Formation

The metabolism and formation of sulfur-containing conjugates of xenobiotics, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been investigated. This research has provided insights into the mechanism of formation of specific biliary metabolites and the role of intestinal microfloral metabolism in the formation and urinary excretion of various analogs in rat models (Rafter & Bakke, 1982).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-30(25,26)16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-29-21)15-7-10-18(27-2)19(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKBSQOIQRUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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